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molecular formula C12H16N2O B8415651 4-(1-Ethylpropyl)-1,3-dihydro-2H-benzimidazol-2-one

4-(1-Ethylpropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8415651
M. Wt: 204.27 g/mol
InChI Key: ULLZFCOPIOGATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163935B2

Procedure details

To a suspension of a mixture of 4-[(1E)-1-ethylprop-1-en-1-yl]-1,3-dihydro-2H-benzimidazol-2-one and 4-[(1Z)-1-ethylprop-1-en-1-yl]-1,3-dihydro-2H-benzimidazol-2-one (329 mg, 1.63 mmol) and ammonium formate (820 mg, 13.0 mmol) in ethanol (3 mL) was added 10% palladium on carbon (50% wet; 120 mg), and the mixture was stirred at room temperature for 15 hours. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo. The residue was diluted with water and extracted with ethyl acetate (X1). The organic layer was washed with brine (X1), dried over sodium sulfate and concentrated in vacuo to give 354 mg (>99%) of the title compound as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
329 mg
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1](/[C:3](/[C:6]1[C:14]2[NH:13][C:12](=[O:15])[NH:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)=[CH:4]\[CH3:5])[CH3:2].C(/C(/C1C2NC(=O)NC=2C=CC=1)=C/C)C.C([O-])=O.[NH4+]>C(O)C.[Pd]>[CH2:1]([CH:3]([C:6]1[C:14]2[NH:13][C:12](=[O:15])[NH:11][C:10]=2[CH:9]=[CH:8][CH:7]=1)[CH2:4][CH3:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)/C(=C\C)/C1=CC=CC=2NC(NC21)=O
Name
Quantity
329 mg
Type
reactant
Smiles
C(C)/C(=C/C)/C1=CC=CC=2NC(NC21)=O
Name
Quantity
820 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (X1)
WASH
Type
WASH
Details
The organic layer was washed with brine (X1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(C)C(CC)C1=CC=CC=2NC(NC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 354 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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